molecular formula C31H50N2O6 B371853 3-[2,6-ditert-butyl-5-(2,2-dimethylpropanoyl)-4-oxo-4H-1,3-dioxin-2-yl]-3-(2,2-dimethylpropanoyl)-1-isopropyl-4-(isopropylimino)-2-azetidinone

3-[2,6-ditert-butyl-5-(2,2-dimethylpropanoyl)-4-oxo-4H-1,3-dioxin-2-yl]-3-(2,2-dimethylpropanoyl)-1-isopropyl-4-(isopropylimino)-2-azetidinone

Katalognummer: B371853
Molekulargewicht: 546.7g/mol
InChI-Schlüssel: YBWZIPXMMDIXFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2,6-ditert-butyl-5-(2,2-dimethylpropanoyl)-4-oxo-4H-1,3-dioxin-2-yl]-3-(2,2-dimethylpropanoyl)-1-isopropyl-4-(isopropylimino)-2-azetidinone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its multiple tert-butyl and pivaloyl groups, which contribute to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,6-ditert-butyl-5-(2,2-dimethylpropanoyl)-4-oxo-4H-1,3-dioxin-2-yl]-3-(2,2-dimethylpropanoyl)-1-isopropyl-4-(isopropylimino)-2-azetidinone typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as azetidinones and dioxinones, followed by their coupling under controlled conditions. Common reagents used in these reactions include tert-butyl lithium, pivaloyl chloride, and isopropylamine. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions, utilizing automated reactors to ensure precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Post-reaction purification steps, such as recrystallization and chromatography, are employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the isopropylimino group, where nucleophiles like amines or thiols replace the isopropyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions often require mild heating and the presence of a base like triethylamine.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or activators. The presence of multiple functional groups enables interactions with various biological targets, making it a valuable tool in biochemical studies.

Medicine

In medicine, the compound and its derivatives are explored for their potential therapeutic properties. Research focuses on their ability to modulate biological pathways involved in diseases such as cancer and inflammation.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and high-performance materials.

Wirkmechanismus

The mechanism of action of 3-[2,6-ditert-butyl-5-(2,2-dimethylpropanoyl)-4-oxo-4H-1,3-dioxin-2-yl]-3-(2,2-dimethylpropanoyl)-1-isopropyl-4-(isopropylimino)-2-azetidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form stable complexes with these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Di-tert-butylphenol: Known for its use as an antioxidant in industrial applications.

    2,6-Di-tert-butyl-4-methylphenol (BHT): Widely used as a food additive and in cosmetics for its antioxidant properties.

    2,6-Di-tert-butyl-4-hydroxybenzaldehyde: Utilized in organic synthesis and as an intermediate in the production of other chemicals.

Uniqueness

Compared to these similar compounds, 3-[2,6-ditert-butyl-5-(2,2-dimethylpropanoyl)-4-oxo-4H-1,3-dioxin-2-yl]-3-(2,2-dimethylpropanoyl)-1-isopropyl-4-(isopropylimino)-2-azetidinone stands out due to its complex structure and the presence of multiple functional groups

Eigenschaften

Molekularformel

C31H50N2O6

Molekulargewicht

546.7g/mol

IUPAC-Name

3-[2,4-ditert-butyl-5-(2,2-dimethylpropanoyl)-6-oxo-1,3-dioxin-2-yl]-3-(2,2-dimethylpropanoyl)-1-propan-2-yl-4-propan-2-yliminoazetidin-2-one

InChI

InChI=1S/C31H50N2O6/c1-17(2)32-24-30(23(36)28(11,12)13,25(37)33(24)18(3)4)31(29(14,15)16)38-21(27(8,9)10)19(22(35)39-31)20(34)26(5,6)7/h17-18H,1-16H3

InChI-Schlüssel

YBWZIPXMMDIXFE-UHFFFAOYSA-N

SMILES

CC(C)N=C1C(C(=O)N1C(C)C)(C(=O)C(C)(C)C)C2(OC(=C(C(=O)O2)C(=O)C(C)(C)C)C(C)(C)C)C(C)(C)C

Kanonische SMILES

CC(C)N=C1C(C(=O)N1C(C)C)(C(=O)C(C)(C)C)C2(OC(=C(C(=O)O2)C(=O)C(C)(C)C)C(C)(C)C)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.